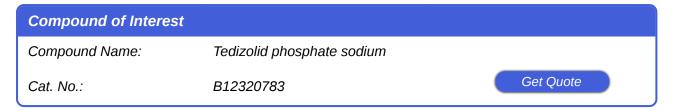


In Vitro Efficacy of Tedizolid Phosphate: Application Notes and Protocols for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the in vitro efficacy of tedizolid phosphate against a range of clinically significant Gram-positive bacteria. It includes detailed summaries of minimum inhibitory concentration (MIC) data, standardized experimental protocols for susceptibility testing, and visual workflows to guide laboratory investigations.

Introduction

Tedizolid phosphate is a next-generation oxazolidinone antibacterial agent. It is administered as a prodrug and is rapidly converted by phosphatases to its active form, tedizolid. Tedizolid exerts its antibacterial effect by binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. It has demonstrated potent activity against a wide spectrum of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and various streptococcal species. Notably, tedizolid often exhibits greater in vitro potency compared to the first-generation oxazolidinone, linezolid. [1][2]

These application notes are intended to serve as a practical resource for researchers investigating the antimicrobial properties of tedizolid and for professionals involved in the development of new antibacterial therapies.



Data Presentation: Comparative In Vitro Activity of Tedizolid

The following tables summarize the in vitro activity of tedizolid and comparator agents against key Gram-positive clinical isolates, as determined by MIC50 and MIC90 values (the MIC required to inhibit the growth of 50% and 90% of isolates, respectively).

Table 1: In Vitro Activity of Tedizolid against Staphylococcus aureus

| Organism | Antimicrobial Agent | MIC50 (μg/mL) | MIC90 (μg/mL) | Percent Susceptible (%) |
|---|------------------------|---------------|---------------|-------------------------------|
| Methicillin- Susceptible S. aureus (MSSA) | Tedizolid | 0.12 - 0.25 | 0.25 - 0.5 | 100 |
| Linezolid | 1 | 2 | 100 | |
| Vancomycin | 0.5 | 1 | 100 | _ |
| Methicillin- Resistant S. aureus (MRSA) | Tedizolid | 0.12 - 0.25 | 0.25 - 0.5 | 100 |
| Linezolid | 1 | 2 | 100 | |
| Vancomycin | 1 | 1 - 2 | 100 | |
| Coagulase- Negative Staphylococci (CoNS) | Tedizolid | 0.12 | 0.12 - 0.25 | 98.9 - 99.1 |
| Linezolid | 0.5 | 1 | >95 | |
| Vancomycin | 1 | 2 | >95 | |

Data compiled from multiple sources.[1][2][3][4][5][6][7][8]



Table 2: In Vitro Activity of Tedizolid against Enterococcus Species

| Organism | Antimicrobial Agent | MIC50 (μg/mL) | MIC90 (μg/mL) | Percent Susceptible (%) |
|--|------------------------|---------------|---------------|-------------------------------|
| Enterococcus faecalis | Tedizolid | 0.25 | 0.25 - 0.5 | 100 |
| Linezolid | 1 | 2 | 100 | |
| Ampicillin | ≤1 | ≤1 | 100 | |
| Vancomycin | 1 | 2 | >97 | |
| Enterococcus faecium (including VRE) | Tedizolid | 0.12 - 0.25 | 0.25 - 0.5 | 98.9 - 100 |
| Linezolid | 1 | 2 | >98 | |
| Daptomycin | 2 | 4 | N/A | _ |
| Vancomycin | >32 | >32 | N/A (for VRE) | |

Data compiled from multiple sources.[3][8][9][10][11]

Table 3: In Vitro Activity of Tedizolid against Streptococcus Species



| Organism | Antimicrobial Agent | MIC50 (μg/mL) | MIC90 (μg/mL) | Percent Susceptible (%) |
|--------------------------------|------------------------|---------------|---------------|-------------------------------|
| Streptococcus pyogenes | Tedizolid | 0.12 | 0.25 | 100 |
| Linezolid | 0.5 | 1 - 2 | 100 | |
| Streptococcus agalactiae | Tedizolid | 0.12 | 0.25 | 100 |
| Linezolid | 0.5 | 1 - 2 | 100 | |
| Streptococcus pneumoniae | Tedizolid | 0.12 | 0.125 | 100 |
| Linezolid | 0.5 | 0.5 | 100 | |
| Viridans Group Streptococci | Tedizolid | 0.12 | 0.25 | N/A |
| Linezolid | 0.5 | 1 | N/A | |

Data compiled from multiple sources.[1][2][3][4][8][12]

Experimental Protocols Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the standardized broth microdilution method for determining the MIC of tedizolid, adhering to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). [13][14]

Materials:

- · Tedizolid analytical powder
- Cation-adjusted Mueller-Hinton broth (CAMHB)



- 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland
- Sterile saline or broth for dilutions
- Incubator (35°C ± 2°C)
- Spectrophotometer or McFarland turbidity standards
- Quality control strains (e.g., S. aureus ATCC 29213)

Procedure:

- Preparation of Tedizolid Stock Solution: Prepare a stock solution of tedizolid in a suitable solvent (e.g., dimethyl sulfoxide) and then dilute further in CAMHB to the desired starting concentration.
- Serial Dilutions: Perform two-fold serial dilutions of tedizolid in CAMHB directly in the 96-well microtiter plates. The final volume in each well should be 50 μ L, and the concentration range should typically span from 0.008 to 16 μ g/mL.
- Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
- Inoculation: Add 50 μ L of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 μ L.
- Controls: Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) on each plate.
- Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[14]
- Reading MICs: The MIC is defined as the lowest concentration of tedizolid that completely
 inhibits visible growth of the organism.[14] For oxazolidinones like tedizolid, results can be
 read at both 80% inhibition (ignoring pinpoint trailing) and 100% inhibition, though the former
 is often preferred to minimize variability.[12]

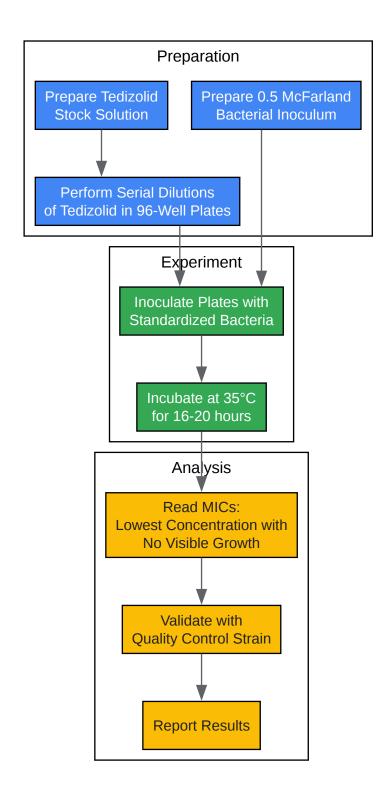




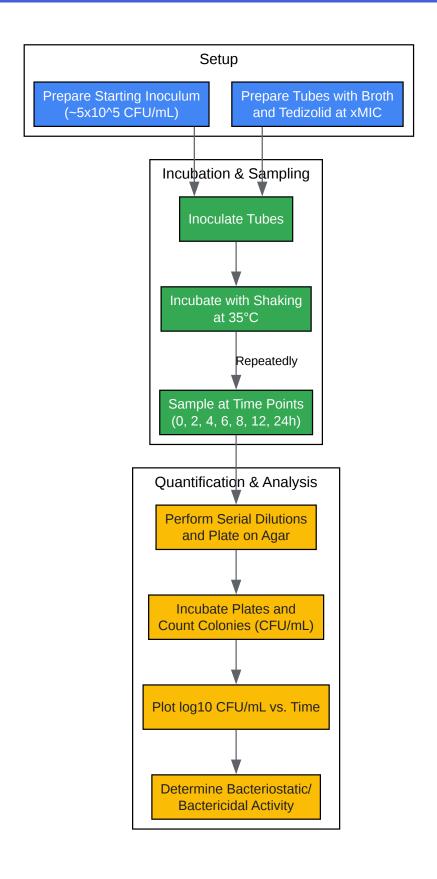


 Quality Control: Concurrently test a reference quality control strain to ensure the accuracy of the results. The MIC for the QC strain should fall within the acceptable range defined by CLSI.

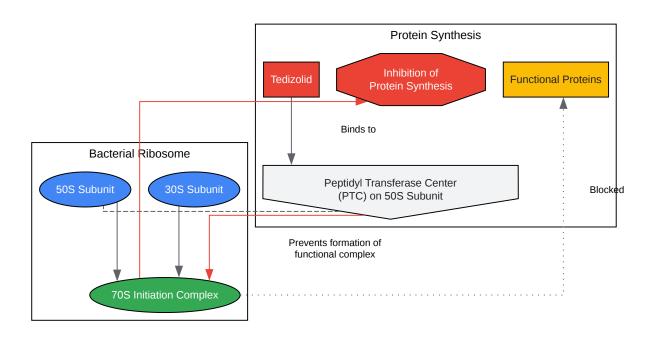












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